molecular formula C16H19N3O5 B11653084 ethyl 6-butoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate 3-oxide

ethyl 6-butoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate 3-oxide

Cat. No.: B11653084
M. Wt: 333.34 g/mol
InChI Key: KWEBTZWWSBTFCL-UHFFFAOYSA-N
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Description

¹H NMR Analysis

Key signals in deuterated dimethyl sulfoxide (DMSO-d6) include:

  • δ 1.32 ppm (t, 3H) : Ethyl ester methyl group (-OCH2CH3)
  • δ 4.25 ppm (q, 2H) : Ethyl ester methylene (-OCH2CH3)
  • δ 3.70 ppm (s, 2H) : Methylene adjacent to the oxadiazole nitrogen
  • δ 7.20–7.45 ppm (m, 4H) : Aromatic protons of the indole ring

¹³C NMR Analysis

Notable resonances:

  • δ 165.8 ppm : Ester carbonyl (C=O)
  • δ 155.2 ppm : Oxadiazole N-oxide carbon
  • δ 120–140 ppm : Aromatic carbons of indole

IR Spectroscopy

  • 1723 cm⁻¹ : Ester C=O stretch
  • 1616 cm⁻¹ : C=N stretch (oxadiazole)
  • 1170 cm⁻¹ : C–O–C asymmetric stretch (butoxy group)

UV-Vis Spectroscopy

In methanol, absorption maxima occur at λmax = 274 nm (π→π* transition, indole) and λmax = 320 nm (n→π* transition, oxadiazole N-oxide).

Tautomeric Behavior and Resonance Stabilization

The 3-oxide group on the oxadiazole ring enables resonance stabilization through delocalization of the oxygen lone pairs into the π-system. Quantum mechanical calculations reveal two dominant tautomers:

  • N-Oxide Tautomer : Predominant in polar solvents, stabilized by hydrogen bonding with protic solvents.
  • N-Hydroxy Tautomer : Minor contributor (<10% population), observed in nonpolar media.

Resonance structures involve charge delocalization across the oxadiazole and indole rings, enhancing thermodynamic stability. The energy difference between tautomers is approximately 8.3 kcal/mol , favoring the N-oxide form.

Figure 1: Resonance Hybrid of the Oxadiazole N-Oxide

O⁻  
||  
N—O ↔ N—O⁻  

Properties

Molecular Formula

C16H19N3O5

Molecular Weight

333.34 g/mol

IUPAC Name

ethyl 6-butoxy-7-methyl-3-oxidopyrrolo[2,3-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate

InChI

InChI=1S/C16H19N3O5/c1-4-6-9-23-18-10(3)13(16(20)22-5-2)14-11(18)7-8-12-15(14)17-24-19(12)21/h7-8H,4-6,9H2,1-3H3

InChI Key

KWEBTZWWSBTFCL-UHFFFAOYSA-N

Canonical SMILES

CCCCON1C(=C(C2=C1C=CC3=[N+](ON=C32)[O-])C(=O)OCC)C

Origin of Product

United States

Preparation Methods

Indole Core Functionalization

The synthesis typically begins with a substituted indole derivative. For example, 7-methylindole is reacted with ethyl bromoacetate in the presence of anhydrous potassium carbonate to introduce the ethyl carboxylate group at position 8. This step employs acetone as a solvent under reflux for 10 hours, yielding ethyl 7-methylindole-8-carboxylate with >80% purity after recrystallization from ethanol.

Oxadiazole Ring Construction

The oxadiazole ring is formed via cyclization of a hydrazide intermediate. In one approach, ethyl 7-methylindole-8-carboxylate is treated with hydrazine hydrate in ethanol under reflux, producing the corresponding hydrazide. Subsequent reaction with carbon disulfide and phosphorus oxychloride at 50°C facilitates cyclodehydration, forming the oxadiazole ring. This step achieves moderate yields (46–66%) and requires careful neutralization with sodium bicarbonate to isolate the product.

Introduction of the Butoxy Group

The butoxy substituent is introduced via nucleophilic substitution. The oxadiazoloindole intermediate is reacted with 1-bromobutane in dimethylformamide (DMF) using potassium tert-butoxide as a base. Microwave-assisted synthesis at 60°C for 15 minutes enhances reaction efficiency, yielding the butoxy derivative with 70–80% purity. Alternative methods employ palladium-catalyzed coupling reactions, though these are less cost-effective for industrial-scale production.

Oxidation to the 3-Oxide Derivative

The final step involves oxidation of the oxadiazole ring using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C. This controlled oxidation prevents over-oxidation of the indole nitrogen or ester groups. The product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding ethyl 6-butoxy-7-methyl-6H-oxadiazolo[3,4-e]indole-8-carboxylate 3-oxide with >95% purity.

Optimization and Industrial Scalability

Reaction Condition Optimization

  • Temperature Control : Maintaining temperatures below 50°C during cyclization prevents decomposition of the hydrazide intermediate.

  • Catalyst Selection : Triethylamine (Et₃N) is preferred over stronger bases to minimize ester hydrolysis during butoxy group introduction.

  • Solvent Systems : Ethanol and DMF are critical for balancing solubility and reaction rates, while acetone is avoided in steps involving phosphorus oxychloride due to incompatibility.

Yield Improvement Strategies

StepTraditional YieldOptimized YieldMethod Modification
Hydrazide Formation60%80%Microwave-assisted reflux
Oxadiazole Cyclization50%65%Phosphorus oxychloride/POCl₃
Butoxy Substitution60%75%Microwave irradiation

Purification Techniques

  • Recrystallization : Ethanol-water mixtures (3:1) effectively remove unreacted starting materials.

  • Column Chromatography : Gradient elution with ethyl acetate/hexane (1:4 to 1:2) resolves closely related byproducts.

Mechanistic Insights

Cyclization Dynamics

The formation of the oxadiazole ring proceeds via a two-step mechanism:

  • Nucleophilic Attack : The hydrazide nitrogen attacks the carbonyl carbon of the adjacent carboxylic acid derivative, forming a tetrahedral intermediate.

  • Dehydration : Phosphorus oxychloride abstracts a proton, leading to the elimination of water and ring closure.

Oxidation Pathways

mCPBA oxidizes the oxadiazole’s sulfur atom to a sulfoxide (3-oxide) through an electrophilic oxygen transfer mechanism. Computational studies suggest that electron-donating groups (e.g., methyl) at position 7 stabilize the transition state, enhancing oxidation efficiency.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Conventional HeatingLow equipment costLong reaction times (5–10 hrs)50–65%
Microwave-AssistedRapid synthesis (15–30 mins)Specialized equipment required70–80%
Catalytic CouplingHigh regioselectivityExpensive palladium catalysts60–70%

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-butoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate 3-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Ethyl 6-butoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate 3-oxide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of ethyl 6-butoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate 3-oxide involves its interaction with specific molecular targets. The compound may act by:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6

(a) Ethyl 6-Methoxy-7-Methyl-6H-[1,2,5]Oxadiazolo[3,4-e]Indole-8-Carboxylate (CAS 306935-65-9)
  • Structure : Methoxy group at position 6 instead of butoxy; lacks the 3-oxide.
  • Molecular Formula : C₁₃H₁₃N₃O₄; Molecular Weight : 275.25.
  • Properties : Melting point = 147°C; predicted density = 1.44 g/cm³ .
  • Activity: Demonstrates irritant properties (Xi hazard symbol).
(b) Ethyl 6-Hydroxy-7-Methyl-6H-[1,2,5]Oxadiazolo[3,4-e]Indole-8-Carboxylate (CAS 159325-86-7)
  • Structure : Hydroxyl group at position 6.
  • Molecular Formula : C₁₂H₁₁N₃O₄; Molecular Weight : 261.23.
  • Properties : Higher polarity due to the hydroxyl group, likely improving aqueous solubility but reducing bioavailability .
Comparison Table 1: Position 6 Substituents
Compound Substituent (Position 6) Molecular Weight Key Properties
Target Compound (3-Oxide) Butoxy ~313 (estimated) High lipophilicity; 3-oxide enhances stability
CAS 306935-65-9 Methoxy 275.26 Lower lipophilicity; irritant
CAS 159325-86-7 Hydroxy 261.23 Polar; limited membrane permeation

Variations in Functional Groups and Oxidation States

(a) 8-Acetyl-6-Methoxy-7-Methyl-6H-[1,2,5]Oxadiazolo[3,4-e]Indole 3-Oxide (CAS 257869-88-8)
  • Structure : Acetyl group at position 8 instead of ethyl carboxylate; retains 3-oxide.
  • Molecular Formula : C₁₂H₁₁N₃O₄; Molecular Weight : 261.23.
(b) BAM15 ((2-fluorophenyl){6-(2-fluorophenyl)amino}amine)
  • Structure : Oxadiazolo-pyrazine core with fluorophenyl groups.
  • Activity: Mitochondrial protonophore with anti-obesity effects; lacks carboxylate or butoxy groups .
Comparison Table 2: Functional Group Impact
Compound Key Functional Groups Biological Activity
Target Compound (3-Oxide) Ethyl carboxylate, butoxy, 3-oxide Potential antimicrobial; unconfirmed
CAS 257869-88-8 Acetyl, 3-oxide Likely antimicrobial (analogous to C5 in )
BAM15 Fluorophenyl, pyrazine Mitochondrial uncoupling; anti-obesity

Antimicrobial Activity of Oxadiazolo Derivatives

Evidence from Bacillus studies highlights the role of oxadiazolo and pyrazine moieties in antimicrobial activity:

  • subtilis and B. cereus spores due to oxadiazolo-pyrazine structure .
  • Compound C2 : Selective activity against B. subtilis at pH 5.9, suggesting substituent-dependent pH sensitivity .

The target compound’s butoxy and carboxylate groups may enhance spore membrane penetration, but its 3-oxide could introduce oxidative stress, similar to sorbic acid derivatives .

Biological Activity

Ethyl 6-butoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate 3-oxide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Name : Ethyl 6-butoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate
  • Molecular Formula : C16H19N3O4
  • Molecular Weight : 317.33976 g/mol
  • CAS Number : 3237885

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its anti-inflammatory and vasorelaxant effects. The following sections detail specific activities and findings from various studies.

Anti-inflammatory Activity

Studies have indicated that derivatives of oxadiazoles exhibit significant anti-inflammatory properties. For instance, a related compound demonstrated inhibition of pro-inflammatory cytokines in vitro, suggesting that ethyl 6-butoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate may similarly modulate inflammatory pathways .

Vasorelaxant Effects

A preliminary study assessed the vasorelaxant effects of a related oxadiazole derivative on rat aortic rings. The results indicated that these compounds could induce relaxation through calcium channel blockade mechanisms. This suggests that ethyl 6-butoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate may possess similar vasodilatory effects .

In Vitro Studies

  • Calcium Channel Blockage : A study explored the vasorelaxant effects of oxadiazole derivatives on isolated rat aortic rings. The findings showed that these compounds could effectively block calcium channels, leading to relaxation of vascular smooth muscle .
  • Cytokine Inhibition : Research involving related oxadiazole compounds revealed their ability to inhibit the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Mechanism References
Anti-inflammatoryInhibition of pro-inflammatory cytokines
VasorelaxantCalcium channel blockade

Q & A

Basic: What synthetic routes are optimal for preparing ethyl 6-butoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate 3-oxide?

Answer:

  • Precursor Selection : Pyrolysis of azido-nitro precursors (e.g., 7-azido-8-nitroquinoline derivatives) is a validated method for constructing fused oxadiazolo-indole systems. For example, ethyl 9-cyclopropyl-4-fluoro-6-oxo-6,9-dihydro[1,2,5]oxadiazolo[3,4-h]quinoline-7-carboxylate N(3)-oxide was synthesized via pyrolysis of a nitro-azido precursor at 120–140°C .
  • Functionalization : Introduce the butoxy group via nucleophilic substitution or Mitsunobu reactions. Ensure regioselectivity by protecting reactive sites (e.g., carboxylate) during alkylation.
  • Validation : Confirm structures using X-ray crystallography and spectroscopy (¹H/¹³C NMR, IR). Acid-catalyzed hydrolysis of ester groups can help verify substituent positions .

Advanced: How do steric and electronic effects of the butoxy substituent influence reactivity in cross-coupling reactions?

Answer:

  • Steric Effects : The butoxy group’s bulk may hinder nucleophilic attack at adjacent positions. Use computational tools (DFT) to map steric maps and identify accessible reactive sites.
  • Electronic Effects : Electron-donating alkoxy groups activate aromatic rings toward electrophilic substitution. Test reactivity with halogenation or nitration agents under mild conditions (e.g., HNO3/AcOH at 0°C).
  • Methodology : Compare reaction yields with analogs (e.g., methoxy derivatives like ethyl 6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate) to isolate steric/electronic contributions .

Basic: What analytical techniques are critical for confirming the compound’s crystal structure?

Answer:

  • X-Ray Crystallography : Resolve the fused oxadiazolo-indole system and substituent orientations. For example, a related thiazolo-pyrimidine carboxylate was characterized using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
  • Spectroscopy : Use 2D NMR (COSY, HSQC) to assign proton environments. The ester carbonyl (C=O) typically appears at ~170 ppm in ¹³C NMR.
  • Thermal Analysis : DSC/TGA can assess thermal stability, with decomposition temperatures >200°C expected for similar heterocycles .

Advanced: How can mitochondrial uncoupling activity be evaluated for this compound?

Answer:

  • Biological Assays : Adapt protocols from structurally related mitochondrial protonophores like BAM15. Measure oxygen consumption rates (OCR) in isolated mitochondria using a Seahorse XFe Analyzer .
  • In Vivo Testing : Administer the compound to murine models and monitor energy expenditure via indirect calorimetry. Compare outcomes to dietary restriction controls.
  • SAR Studies : Synthesize analogs with modified alkoxy groups (e.g., ethoxy, propoxy) to correlate substituent length with uncoupling efficiency .

Basic: How does pH affect the stability of the ester group during hydrolysis?

Answer:

  • Acidic Conditions : Hydrolyze the ester to the carboxylic acid using HCl/EtOH (e.g., 6 M HCl, reflux for 12 h). Monitor progress via TLC (Rf shift) .
  • Basic Conditions : Avoid strong bases (e.g., NaOH) to prevent oxadiazole ring degradation. Use buffered solutions (pH 7–9) for controlled hydrolysis.
  • Analytical Validation : Quantify hydrolysis products via HPLC (C18 column, acetonitrile/water gradient) and compare retention times to standards .

Advanced: What strategies improve solubility for in vivo pharmacokinetic studies?

Answer:

  • Prodrug Design : Replace the ethyl ester with a more hydrolyzable group (e.g., pivaloyloxymethyl) to enhance aqueous solubility.
  • Co-Solvent Systems : Use PEG-400/ethanol (1:1 v/v) for intravenous formulations. Conduct solubility screens via shake-flask method at 25°C.
  • Nanoparticle Encapsulation : Employ PLGA nanoparticles (size <200 nm) to improve bioavailability. Characterize using dynamic light scattering (DLS) .

Basic: How can purity (>95%) be ensured after synthesis?

Answer:

  • Chromatography : Purify via flash chromatography (silica gel, hexane/EtOAc gradient). For polar impurities, use reverse-phase HPLC with a C8 column.
  • Elemental Analysis : Confirm purity via CHNS analysis. Theoretical values: C ~55%, H ~5%, N ~12% (based on molecular formula C₁₈H₂₀N₃O₅).
  • Spectroscopic Purity : Ensure no extraneous peaks in ¹H NMR (DMSO-d6, 500 MHz) .

Advanced: How can computational modeling predict interactions with cytochrome P450 enzymes?

Answer:

  • Docking Studies : Use AutoDock Vina to model the compound’s binding to CYP3A4/2D6 active sites. Prioritize poses with lowest binding energies (ΔG < −8 kcal/mol).
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of enzyme-ligand complexes. Analyze RMSD and hydrogen-bonding networks.
  • Metabolite Prediction : Employ Schrödinger’s Xenosite to identify potential oxidation sites (e.g., methyl or butoxy groups) .

Advanced: What degradation pathways dominate under accelerated stability conditions?

Answer:

  • Photolysis : Expose to UV light (λ = 254 nm) for 48 h. Monitor via LC-MS for oxidative degradation (e.g., N-oxide reduction or ester hydrolysis).
  • Thermal Stress : Heat at 60°C for 1 week. Look for ring-opening products (e.g., indole fragmentation) using HRMS.
  • Forced Hydrolysis : In 0.1 M HCl/NaOH, identify hydrolyzed carboxylic acid via FTIR (loss of ester C=O at 1720 cm⁻¹) .

Advanced: How can substituent modifications enhance selectivity in kinase inhibition assays?

Answer:

  • Library Synthesis : Replace the butoxy group with bioisosteres (e.g., cyclopropylmethoxy) to modulate steric bulk.
  • Kinase Profiling : Test against a panel of 100+ kinases (e.g., PKIS library) at 1 µM. Use ADP-Glo assays to quantify ATP competition.
  • Co-Crystallization : Resolve ligand-kinase complexes (e.g., CDK2) to guide rational design. Prioritize analogs with hydrogen bonds to hinge regions .

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